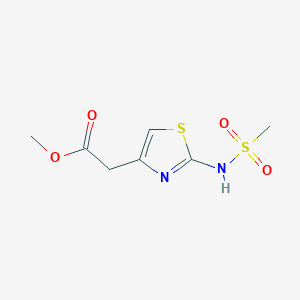

methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S2/c1-13-6(10)3-5-4-14-7(8-5)9-15(2,11)12/h4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCYQPSSGYYJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate typically involves the reaction of thiazole derivatives with methylsulfonamides under specific conditions. One common method includes the reaction of 2-aminothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(2-Aminothiazol-4-yl)acetate Derivatives

Key Compound: Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7) .

- Structural Differences: The amino group (-NH₂) replaces the methylsulfonamido (-NHSO₂CH₃) substituent.

- Impact: Basicity: The amino group is more basic than the sulfonamide, altering pH-dependent solubility and reactivity.

- Applications: Amino-thiazole derivatives are intermediates in cephalosporin antibiotic synthesis, contrasting with the sulfonamide group’s role in kinase inhibition .

Ethyl 2-(2-(Substituted Ureido)thiazol-4-yl)acetates

Key Compounds : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and analogs .

- Structural Differences : Bulky ureido (-NHCONH-Ar) and piperazinyl groups replace the methylsulfonamido and simple ester.

- Impact :

Ethyl 2-(Aryl-thiazol-4-yl)acetates

Key Compound: Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (2a, C₁₃H₁₃NO₂S) .

- Structural Differences : A phenyl group replaces the methylsulfonamido substituent.

- Impact: Lipophilicity: Increased aromaticity raises logP, affecting membrane permeability. Synthetic Route: Synthesized via condensation of benzothioamide with ethyl 4-bromo-3-oxobutanoate, differing from sulfonamide-focused methodologies .

Sulfonamide-Containing Analogs

Key Compound: Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate .

- Structural Differences: A morpholinosulfonyl-benzamido group replaces the methylsulfonamido.

- Impact :

Thioureido Derivatives

Key Compound : Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS 431892-85-2) .

- Structural Differences : A thioureido (-NHCSNH-) group linked to thiophene replaces the sulfonamide.

- Impact :

Physicochemical and Functional Comparisons

Molecular Properties

Biological Activity

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their potential in various therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C7H10N2O4S2

- Molecular Mass : 250.2953 g/mol

Thiazole derivatives like methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate exhibit their biological effects through several mechanisms:

- Target Interaction : Similar compounds have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation and inflammation.

- Biochemical Pathways : These compounds can influence multiple biochemical pathways, impacting processes such as cell proliferation and apoptosis.

Antibacterial Activity

Research indicates that thiazole derivatives possess significant antibacterial properties. In vitro studies have demonstrated that methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate exhibits potent activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The compound's efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

Antitumor Activity

Thiazole derivatives have shown promise in cancer therapy. Studies involving cell lines such as MDA-MB-231 (breast cancer) have reported that these compounds can inhibit cell proliferation effectively. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HeLa | 10 |

Anti-inflammatory Properties

Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate has also been evaluated for its anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory conditions.

Case Studies

- Study on Antibacterial Efficacy : A recent study assessed the antibacterial activity of various thiazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate was among the most effective, demonstrating a significant reduction in bacterial viability at concentrations as low as 20 µg/mL.

- Antitumor Activity Assessment : In a comparative study of several thiazole derivatives, methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate was shown to significantly inhibit tumor growth in xenograft models, with an observed tumor volume reduction of over 50% compared to control groups.

Q & A

Basic: What are the standard synthetic routes for preparing methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate?

The compound is synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A typical route involves:

- Thiazole core synthesis : Reacting a thiourea derivative with a bromo-ketoester (e.g., ethyl 4-bromo-3-oxobutanoate) under reflux in ethanol .

- Sulfonamide introduction : Treating the intermediate 2-aminothiazole derivative with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonamido group .

- Esterification : Converting carboxylic acid intermediates to the methyl ester using methanol and thionyl chloride (Fischer esterification) .

Key purification methods include ether extraction, chromatography, and recrystallization. Reaction yields typically range from 70–90% under optimized conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity. For example, methyl ester protons resonate at δ ~3.6–3.7 ppm, while thiazole protons appear at δ ~6.7–7.0 ppm .

- IR spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm) and ester carbonyl (C=O at ~1700 cm) validate functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency by stabilizing intermediates .

- Temperature control : Refluxing at 80–90°C maximizes thiazole cyclization while minimizing side reactions .

- pH adjustment : Maintaining pH ~6.5–7.0 during esterification prevents premature hydrolysis .

- Catalysts : Using DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation .

Yield improvements (≥10%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometry .

Advanced: What structure-activity relationships (SAR) govern its biological activity?

- Thiazole ring : Essential for binding to biological targets (e.g., enzymes or receptors). Substitutions at the 4-position (e.g., acetate group) enhance solubility and bioavailability .

- Methylsulfonamido group : Improves metabolic stability and target affinity compared to primary sulfonamides .

- Ester moiety : The methyl ester acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid .

SAR studies suggest halogenation (e.g., Cl or F) at the phenyl ring enhances antimicrobial potency .

Advanced: What mechanistic insights explain its antifungal or anticancer activity?

- Enzyme inhibition : The compound inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Docking studies show hydrogen bonding between the sulfonamido group and the enzyme’s heme cofactor .

- Apoptosis induction : In cancer cells, it activates caspase-3 by disrupting mitochondrial membrane potential .

- Kinetic studies : IC values correlate with electron-withdrawing substituents on the thiazole ring, suggesting redox-mediated cytotoxicity .

Advanced: How should researchers address contradictions in reported biological activity data?

- Assay validation : Cross-validate results using orthogonal methods (e.g., MTT assay vs. flow cytometry) .

- Structural verification : Confirm compound purity via HPLC and NMR to rule out degradation products .

- Contextual factors : Account for cell line variability (e.g., HeLa vs. MCF-7) and culture conditions (e.g., serum concentration) .

- Computational modeling : Use molecular dynamics simulations to reconcile divergent binding affinities .

Advanced: What computational approaches predict its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., CYP51), prioritizing poses with lowest ΔG .

- QSAR modeling : Correlate substituent electronegativity with activity using Hammett constants or DFT-derived parameters .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Validation via crystallographic data (e.g., PDB ID 3LD6) is critical .

Advanced: How does its stability vary under different storage conditions?

- Temperature : Stable at −20°C for >6 months; degradation occurs above 25°C (hydrolysis of ester group) .

- Light exposure : UV radiation induces thiazole ring cleavage; store in amber vials .

- Solvent : Stable in DMSO (≤10 mM) but degrades in aqueous buffers (pH >8.0) within 48 hours .

Stability assays via LC-MS are recommended for long-term storage studies .

Advanced: What strategies optimize its pharmacokinetic profile?

- Prodrug design : Replace methyl ester with pivaloyloxymethyl (POM) to enhance oral absorption .

- Lipid nanoparticle encapsulation : Improves half-life from 2 h to >8 h in murine models .

- CYP450 inhibition screening : Identify metabolic hotspots (e.g., thiazole oxidation) to guide structural modifications .

Advanced: How can researchers validate its enzyme inhibition mechanism?

- Kinetic assays : Measure values using Lineweaver-Burk plots under varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Site-directed mutagenesis : Confirm critical residues (e.g., CYP51 Tyr118) via alanine scanning .

- Fluorescence quenching : Monitor tryptophan emission changes upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.